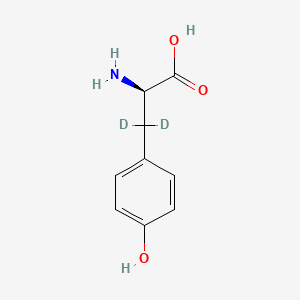

D-Tyrosine-d2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

1202064-22-9 |

|---|---|

分子式 |

C9H11NO3 |

分子量 |

183.20 g/mol |

IUPAC 名称 |

(2R)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i5D2 |

InChI 键 |

OUYCCCASQSFEME-JZAVKUPRSA-N |

手性 SMILES |

[2H]C([2H])(C1=CC=C(C=C1)O)[C@H](C(=O)O)N |

规范 SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

产品来源 |

United States |

Foundational & Exploratory

D-Tyrosine-d2: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: D-Tyrosine-d2 is a stable isotope-labeled version of the non-proteinogenic amino acid D-tyrosine. The incorporation of deuterium (²H), a non-radioactive isotope of hydrogen, provides a valuable tool for researchers in various scientific disciplines, including biochemistry, pharmacology, and drug development. This heavy isotope label allows for the precise tracking and quantification of D-tyrosine and its metabolites in complex biological systems without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in studying metabolic pathways and protein dynamics.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its application in experimental settings. While some properties are specific to the deuterated form, others can be reasonably estimated from its non-deuterated counterpart, D-Tyrosine.

| Property | Value | Source |

| Chemical Name | (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid-3,3-d2 | N/A |

| CAS Number | 1202064-22-9 | N/A |

| Molecular Formula | C₉H₉D₂NO₃ | N/A |

| Molecular Weight | 183.21 g/mol | N/A |

| Appearance | White to off-white powder | [] |

| Melting Point | >300 °C (decomposes) (for D-Tyrosine) | [][2] |

| Optical Rotation [α]20/D | +10.3° (c = 5 in 1 M HCl) (for D-Tyrosine) | |

| Solubility | Soluble in aqueous acid and slightly soluble in water. Insoluble in ethanol and diethyl ether. | |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

Synthesis of this compound

Several methods can be employed for the synthesis of deuterated amino acids like this compound. These methods often involve isotope exchange reactions or the use of deuterated starting materials.

Experimental Protocol: Acid-Catalyzed Deuterium Exchange

This method involves the direct exchange of protons for deuterons on the tyrosine molecule in an acidic, deuterium-rich environment.

Materials:

-

D-Tyrosine

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve D-Tyrosine in D₂O within a round-bottom flask.

-

Add a catalytic amount of DCl to the solution.

-

Attach the reflux condenser and heat the mixture to reflux with stirring for 24-48 hours. The duration can be adjusted to achieve the desired level of deuteration.

-

Monitor the progress of the deuteration by taking small aliquots and analyzing them by ¹H NMR spectroscopy to observe the disappearance of the proton signals at the desired positions.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude product in a minimal amount of hot D₂O and allow it to recrystallize upon cooling to purify the this compound.

-

Collect the crystals by filtration, wash with a small amount of cold D₂O, and dry under vacuum over anhydrous sodium sulfate.

-

Confirm the structure and isotopic purity of the final product using mass spectrometry and NMR spectroscopy.

Applications in Research

This compound serves as a powerful tracer in various research applications, primarily due to the mass difference introduced by the deuterium atoms. This allows for its differentiation from the endogenous, non-labeled D-tyrosine.

Metabolic Pathway Analysis: Dopamine Synthesis

Tyrosine is a crucial precursor for the synthesis of several key neurotransmitters, including dopamine. The pathway involves the enzymatic conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase, followed by the conversion of L-DOPA to dopamine by DOPA decarboxylase. While D-tyrosine is not the natural substrate, studying its metabolic fate can provide insights into the stereoselectivity and regulation of these enzymatic pathways. This compound can be administered to biological systems to trace its potential conversion and incorporation into downstream metabolites.

Caption: The enzymatic pathway for the synthesis of dopamine from tyrosine.

Experimental Workflow: Tracing Dopamine Metabolism with this compound

This workflow outlines the use of this compound as a tracer to investigate the dopamine synthesis pathway in a cell culture model.

Caption: Experimental workflow for tracing the metabolic fate of this compound.

Protein Turnover Studies

Stable isotope-labeled amino acids are instrumental in measuring protein synthesis and degradation rates. By introducing this compound into a biological system, researchers can monitor its incorporation into newly synthesized proteins over time. The rate of incorporation provides a direct measure of protein synthesis, while the subsequent decline in the labeled protein population reflects the rate of degradation.

Experimental Protocol: Protein Turnover Analysis using GC-MS

This protocol outlines the general steps for analyzing the incorporation of this compound into proteins using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Protein samples from cells or tissues treated with this compound

-

Hydrolysis solution (e.g., 6 M HCl)

-

Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS system with a suitable column (e.g., capillary column)

-

Internal standard (e.g., a known amount of a different isotopically labeled amino acid)

Procedure:

-

Protein Hydrolysis: Hydrolyze the protein samples in 6 M HCl at 110°C for 24 hours to break them down into their constituent amino acids.

-

Amino Acid Purification: Purify the amino acid hydrolysates using solid-phase extraction or ion-exchange chromatography to remove contaminants.

-

Derivatization: Derivatize the amino acids to make them volatile for GC analysis. For example, react the amino acid mixture with MTBSTFA to form tert-butyldimethylsilyl (TBDMS) derivatives.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual amino acid derivatives, and the mass spectrometer detects and quantifies the labeled (this compound) and unlabeled (D-Tyrosine) forms based on their mass-to-charge ratios.

-

Data Analysis: Calculate the ratio of the labeled to unlabeled D-Tyrosine to determine the extent of its incorporation into the protein pool. This ratio, measured at different time points, can be used to calculate the fractional synthesis rate of the protein.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its stable isotope label provides a safe and effective means to trace metabolic pathways, quantify protein turnover, and gain deeper insights into complex biological processes. The methodologies and data presented in this guide offer a solid foundation for the successful application of this compound in a wide range of scientific investigations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of D-Tyrosine-d2

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of this compound, an isotopically labeled form of the non-proteinogenic amino acid D-Tyrosine. The incorporation of deuterium at specific positions of a molecule, such as D-Tyrosine, is a critical tool in pharmaceutical and metabolic research. Deuterated compounds serve as internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR, and can be used as tracers to study metabolic pathways and pharmacokinetic profiles of drugs.[1][2] This guide details established chemical and enzymatic synthesis routes, purification protocols, and methods for characterization, with a focus on providing practical, actionable information for laboratory professionals.

Synthesis Strategies for this compound

The synthesis of this compound presents two primary challenges: the stereoselective introduction of the D-enantiomer and the site-specific incorporation of deuterium. The methods to achieve this can be broadly categorized into enzymatic methods, chemical synthesis with resolution, and direct isotope exchange.

Enzymatic Synthesis and Resolution

Enzymatic methods offer high stereoselectivity and are often preferred for producing enantiomerically pure amino acids.[3] A common strategy involves the resolution of a racemic mixture of N-acetyl-DL-tyrosine.

Core Concept: A racemic mixture of N-acetyl-DL-tyrosine is subjected to a D-specific acylase enzyme. This enzyme selectively hydrolyzes the N-acetyl group from the D-enantiomer, yielding D-Tyrosine, while leaving the N-acetyl-L-tyrosine intact. The resulting D-Tyrosine can then be separated.[4] The deuteration step can be performed before or after the resolution.

Logical Workflow for Enzymatic Synthesis

Caption: General workflow for the synthesis and enzymatic resolution of this compound.

Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-Tyrosine-d2 [4]

-

Preparation of DL-Tyrosine-d2: Synthesize DL-Tyrosine-d2 by heating DL-Tyrosine in concentrated DCl. For example, heating in DCl at elevated temperatures can facilitate H/D exchange on the aromatic ring to produce DL-[2',6'-d2]Tyrosine.

-

Acetylation: React the resulting DL-Tyrosine-d2 with acetic anhydride in the presence of acetic acid to produce N-acetyl-DL-Tyrosine-d2. A typical procedure involves stirring 0.4 mol of the amino acid with 0.7 mol of acetic acid and 0.2 mol of acetic anhydride at 50-60°C for 4-5 hours. The product can be isolated by cooling and filtration.

-

Enzymatic Hydrolysis:

-

Prepare a 0.5-1.0 M solution of N-acetyl-DL-Tyrosine-d2 in deionized water.

-

Adjust the pH of the solution to 7.0-8.0 using an alkali such as NaOH or ammonia water.

-

Pass the solution through a column containing immobilized D-acylase at a controlled temperature (e.g., 40-60°C).

-

The enzyme will selectively hydrolyze the N-acetyl-D-Tyrosine-d2 to this compound.

-

-

Separation: The eluate, containing this compound and unreacted N-acetyl-L-Tyrosine-d2, is collected. The two compounds can be separated based on their different chemical properties (e.g., charge, solubility) using techniques like ion-exchange chromatography.

-

Isolation: The fraction containing this compound is decolorized (e.g., with activated carbon), concentrated, cooled for crystallization, rinsed, and dried to obtain the final product.

Chemical Synthesis from a Chiral Precursor

An alternative strategy is to start from a chiral precursor that already possesses the desired D-configuration. This avoids the final resolution step but requires a more complex multi-step synthesis. Asymmetric hydrogenation is a key technology in this area.

Experimental Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis route to this compound via catalytic hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

This protocol is adapted from methods used for synthesizing tyrosine analogs.

-

Precursor Synthesis: Synthesize a suitable deuterated α,β-unsaturated amino acid precursor (an enamide). The deuterium can be incorporated into the aromatic ring of the starting material (e.g., a deuterated 4-hydroxybenzaldehyde).

-

Asymmetric Hydrogenation: Perform the hydrogenation of the enamide precursor using a chiral rhodium catalyst, such as [Rh(COD)(2R,5R)-Et-DuPhos]BF4. The reaction is typically carried out in a solvent like methanol under a hydrogen atmosphere. This step establishes the D-chirality at the α-carbon with high enantioselectivity.

-

Deprotection: Remove the protecting groups from the amine and carboxyl functionalities. This often involves acid- or base-catalyzed hydrolysis.

-

Purification: Purify the final this compound product using chromatographic methods as described in the following section.

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and its identity and purity confirmed. High-Performance Liquid Chromatography (HPLC) is the most common technique for both purification and analysis.

Purification by HPLC

Reversed-phase HPLC is highly effective for purifying amino acids and their derivatives.

Experimental Protocol: HPLC Purification

-

Column: Use a semi-preparative reversed-phase column (e.g., C18).

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, with an additive like trifluoroacetic acid (TFA, 0.1%) to improve peak shape.

-

Gradient: A stepwise or linear gradient is used to elute the components. For example, starting with a low concentration of acetonitrile (e.g., 3%) and gradually increasing to elute the desired compound, followed by a high concentration wash to clean the column.

-

Detection: Monitor the elution using a UV detector, typically at a wavelength around 274 nm for tyrosine's aromatic ring.

-

Fraction Collection: Collect the fraction corresponding to the this compound peak.

-

Isolation: Lyophilize (freeze-dry) the collected fraction to remove the mobile phase and obtain the pure compound as a solid.

Characterization

The identity, isotopic incorporation, and purity of the final product must be verified.

-

Mass Spectrometry (MS): Confirms the molecular weight, which will be higher than non-deuterated tyrosine, and verifies the number of incorporated deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and determine the specific sites of deuteration by observing the disappearance or reduction of signals at the labeled positions.

-

Chiral Chromatography: Chiral HPLC or GC is used to determine the enantiomeric excess (e.e.), confirming the purity of the D-enantiomer.

-

HPLC Analysis: Analytical HPLC is used to determine the chemical purity of the final product.

Data Presentation

The following tables summarize typical quantitative data reported for the synthesis and characterization of deuterated and/or D-amino acids from various literature sources.

Table 1: Synthesis Yields and Purity

| Method | Product | Yield | Enantiomeric Excess (e.e.) | Isotopic Purity | Reference |

| Chemical Synthesis & Resolution | DL-[α-²H₁]Tyrosine | ~65% (overall) | >98% (after resolution) | Not specified | |

| Asymmetric Hydrogenation | Tyrosine Mimics | Good (not specified) | Up to 99.6% | Not applicable | |

| Enzymatic Resolution | D-Tyrosine | 94.6% (acetylation step) | >99% | Not applicable | |

| H/D Exchange | DL-Tyr-d4 | Not specified | Racemic | ~60% |

Table 2: Characterization Data for D-Tyrosine

| Property | Value | Method | Reference |

| Molecular Formula | C₉H₉D₂NO₃ | - | |

| Molecular Weight | 183.20 g/mol | - | |

| Melting Point | >300 °C | - | |

| Optical Activity [α]20/D | +10.3° (c = 5 in 1 M HCl) | Polarimetry | |

| Enantiomeric Purity | ee: 99% | GLC |

Conclusion

The synthesis of this compound is a multi-step process that requires careful selection of both the deuteration strategy and the method for ensuring enantiomeric purity. Enzymatic resolution of a deuterated racemic precursor offers a robust and highly stereoselective route, while asymmetric chemical synthesis provides an alternative pathway with excellent enantiocontrol. Rigorous purification, primarily by HPLC, and thorough characterization by MS, NMR, and chiral analysis are essential to ensure the final product meets the high standards required for research and drug development applications. The protocols and data presented in this guide provide a solid foundation for scientists undertaking the synthesis of this valuable research compound.

References

D-Tyrosine-d2 vs. L-Tyrosine-d2 in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Tyrosine, a non-essential amino acid, is a fundamental building block for protein synthesis and a precursor to critical neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones.[1][2] Its enantiomer, D-Tyrosine, is less prevalent in human biology but exhibits distinct physiological activities, including a potential role in regulating melanin synthesis.[3] The introduction of deuterium into these molecules, creating D-Tyrosine-d2 and L-Tyrosine-d2, offers researchers powerful tools for metabolic tracing and investigating enzymatic mechanisms. This guide provides a comprehensive overview of the known biological roles of D- and L-Tyrosine and extrapolates the anticipated impact of deuterium labeling on their behavior in biological systems.

Introduction to Tyrosine Enantiomers

L-Tyrosine is the naturally occurring and predominantly utilized form of tyrosine in mammals.[1] It is actively transported into cells and serves as a substrate for a variety of enzymes crucial for normal physiological function. D-Tyrosine, while present in small amounts, is primarily metabolized by D-amino acid oxidase (DAAO), an enzyme that plays a role in the detoxification of D-amino acids.[4]

L-Tyrosine-d2 in Biological Systems

L-Tyrosine-d2 is a stable isotope-labeled version of L-Tyrosine, where two hydrogen atoms on the phenyl ring are replaced with deuterium. This labeling makes it an invaluable tracer for metabolic studies, allowing researchers to track its absorption, distribution, metabolism, and excretion without altering its fundamental biochemical properties.

Key Metabolic Pathways of L-Tyrosine

L-Tyrosine is a precursor to several vital molecules:

-

Catecholamine Synthesis: In the brain and adrenal glands, L-Tyrosine is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine.

-

Thyroid Hormone Synthesis: In the thyroid gland, L-Tyrosine is iodinated to form the precursors of thyroxine (T4) and triiodothyronine (T3).

-

Melanin Synthesis: L-Tyrosine is a substrate for tyrosinase, the key enzyme in the production of melanin pigments.

-

Protein Synthesis: As a standard amino acid, L-Tyrosine is incorporated into proteins by ribosomes.

Expected Impact of Deuteration on L-Tyrosine Metabolism

The primary effect of deuteration is the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down reactions in which a carbon-hydrogen bond is broken. However, in the case of L-Tyrosine-d2 labeled on the phenyl ring, the C-D bonds are not typically broken during its major metabolic conversions to catecholamines or thyroid hormones. Therefore, L-Tyrosine-d2 is expected to behave nearly identically to unlabeled L-Tyrosine, making it an excellent tracer.

This compound in Biological Systems

This compound, the deuterium-labeled counterpart of D-Tyrosine, is primarily of interest for studying the activity and function of D-amino acid oxidase (DAAO).

Metabolism of D-Tyrosine

The primary metabolic pathway for D-Tyrosine in mammals is oxidative deamination by DAAO, which is highly expressed in the liver and kidneys. This reaction converts D-Tyrosine to its corresponding α-keto acid (p-hydroxyphenylpyruvic acid), ammonia, and hydrogen peroxide.

Potential Roles and Effects of D-Tyrosine

-

Regulation of Melanin Synthesis: Studies have shown that D-Tyrosine can competitively inhibit tyrosinase, thereby reducing melanin production.

-

Neuromodulation: While less studied than D-serine, other D-amino acids have been implicated in neurotransmission.

Expected Impact of Deuteration on D-Tyrosine Metabolism

Similar to L-Tyrosine-d2, the deuterium labels on the phenyl ring of this compound are not directly involved in the oxidative deamination reaction catalyzed by DAAO. Therefore, this compound is expected to be metabolized by DAAO at a rate very similar to that of unlabeled D-Tyrosine. This makes it a useful tool for probing DAAO activity in vivo and in vitro.

Quantitative Data Summary

| Enzyme | Substrate | Product(s) | Key Characteristics |

| Tyrosine Hydroxylase | L-Tyrosine | L-DOPA | Rate-limiting enzyme in catecholamine synthesis. |

| D-Amino Acid Oxidase (DAAO) | D-Tyrosine | p-hydroxyphenylpyruvic acid, NH₃, H₂O₂ | High preference for aromatic D-amino acids. |

| Tyrosinase | L-Tyrosine | Dopaquinone | Key enzyme in melanogenesis; competitively inhibited by D-Tyrosine. |

Table 1: Key Enzymes in Tyrosine Metabolism

Experimental Protocols

Analysis of Tyrosine Enantiomers

Method: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D- and L-Tyrosine.

Protocol:

-

Sample Preparation: Deproteinate biological samples (e.g., plasma, tissue homogenates) using a suitable method (e.g., acid precipitation followed by centrifugation).

-

Chromatographic System: Utilize a chiral HPLC column (e.g., Crownpak CR(+)).

-

Mobile Phase: An isocratic mobile phase of aqueous perchloric acid (pH 1.5-2.0) is commonly used.

-

Detection: UV detection at approximately 275 nm.

-

Quantification: Use external standards of known concentrations of D- and L-Tyrosine to generate a standard curve for quantification.

(Note: This is a general protocol and may require optimization based on the specific sample matrix and instrumentation.)

In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay

Objective: To measure the activity of DAAO using D-Tyrosine as a substrate.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3) containing FAD, catalase (to remove H₂O₂), and horseradish peroxidase.

-

Substrate and Enzyme: Add a known concentration of D-Tyrosine and the enzyme source (e.g., purified DAAO or tissue homogenate).

-

Chromogenic Substrate: Include a chromogenic substrate for peroxidase (e.g., o-dianisidine).

-

Initiate Reaction: Start the reaction by adding the enzyme.

-

Measurement: Monitor the change in absorbance at the appropriate wavelength for the oxidized chromogenic substrate over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the oxidized chromogen.

Visualizations

Caption: Major metabolic pathways of L-Tyrosine.

Caption: Metabolism of D-Tyrosine by D-Amino Acid Oxidase.

Caption: Workflow for chiral HPLC analysis of tyrosine enantiomers.

Conclusion

While direct comparative studies on this compound and L-Tyrosine-d2 are scarce, a clear distinction in their biological roles can be inferred from the extensive research on their non-deuterated forms. L-Tyrosine-d2 serves as a reliable tracer for studying the synthesis of catecholamines, thyroid hormones, melanin, and proteins. Conversely, this compound is a valuable tool for investigating the function and activity of D-amino acid oxidase and exploring the less-understood roles of D-amino acids in physiology and pathology. The use of these deuterated isotopologues will continue to be instrumental in advancing our understanding of amino acid metabolism and its implications for human health and disease.

References

- 1. acs.org [acs.org]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Tyrosine-d2: A Technical Guide to Synthesis, Quantification, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Tyrosine-d2 is a deuterated isotopologue of the D-enantiomer of the amino acid tyrosine. This technical guide provides an in-depth overview of this compound, focusing on its sources, synthesis, and analytical quantification. Crucially, this document clarifies that This compound is not a naturally occurring compound at any significant abundance. Its presence in biological systems is a result of deliberate introduction for research purposes. The natural abundance of deuterium is very low (approximately 0.0156%), and there is no known biological pathway that selectively enriches deuterium in D-tyrosine to a detectable level. Therefore, the primary and only significant source of this compound is chemical and enzymatic synthesis.

This guide details the common synthetic routes to this compound, including methods for deuterium incorporation and subsequent chiral resolution. Furthermore, it provides a comprehensive protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The application of this compound as a stable isotope-labeled internal standard and a tracer in metabolic studies is also discussed, with a focus on its role in elucidating tyrosine metabolism and related pathways.

Natural Abundance and Sources: A Clarification

Contrary to the initial premise of seeking its natural abundance, extensive literature review reveals no evidence of naturally occurring this compound. The natural isotopic abundance of deuterium (²H) is approximately 0.0156% of all hydrogen isotopes on Earth. While deuterium is incorporated into all hydrogen-containing organic molecules, including amino acids, the probability of two deuterium atoms specifically labeling the D-enantiomer of tyrosine is exceedingly low and not detectable with current analytical methods.

D-amino acids themselves are found in various organisms, particularly in bacteria, marine invertebrates, and even in small amounts in mammals. However, their biosynthesis does not involve a specific deuteration process. Therefore, for all practical and research purposes, This compound should be considered a synthetic compound.

The primary sources of this compound are chemical suppliers that specialize in stable isotope-labeled compounds for research applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the introduction of deuterium atoms onto the tyrosine molecule and the subsequent separation of the D- and L-enantiomers. A common and efficient strategy involves the deuteration of a tyrosine precursor followed by enzymatic resolution of the resulting racemic mixture.

Data Presentation: Key Synthetic Steps and Reagents

| Step | Description | Key Reagents and Conditions | Expected Outcome |

| 1 | Deuteration of a Tyrosine Precursor | Starting material (e.g., 4-hydroxybenzaldehyde), Deuterated solvent (e.g., D₂O), Deuterated reducing agent (e.g., NaBD₄), Acid/base catalysts. | Racemic DL-Tyrosine with deuterium labels at specific positions (e.g., DL-Tyrosine-d2). |

| 2 | N-acetylation | DL-Tyrosine-d2, Acetic anhydride, Base (e.g., NaOH). | N-acetyl-DL-Tyrosine-d2. |

| 3 | Enzymatic Resolution | N-acetyl-DL-Tyrosine-d2, Immobilized D-aminoacylase or L-aminoacylase. | Selective hydrolysis of either the N-acetyl-D-Tyrosine-d2 or N-acetyl-L-Tyrosine-d2. |

| 4 | Separation and Purification | Mixture from enzymatic resolution, Ion-exchange chromatography or crystallization. | Isolation of pure this compound and unreacted N-acetyl-L-Tyrosine-d2 (or vice versa). |

| 5 | Hydrolysis (if necessary) | N-acetyl-L-Tyrosine-d2, Acid (e.g., HCl). | L-Tyrosine-d2. |

Experimental Protocol: Synthesis and Resolution of this compound

This protocol outlines a general procedure for the synthesis of this compound via the enzymatic resolution of N-acetyl-DL-tyrosine-d2.

Step 1: Synthesis of N-acetyl-DL-tyrosine-d2

-

Deuteration of a suitable precursor: A common starting material is 4-hydroxybenzaldehyde. Reduction with a deuterated reducing agent like sodium borodeuteride (NaBD₄) in D₂O will introduce deuterium at the benzylic position. Subsequent steps to introduce the amino and carboxylic acid functionalities will yield DL-tyrosine-d2. Alternatively, direct H/D exchange on DL-tyrosine can be performed under acidic or basic conditions with D₂O at elevated temperatures, though this may lead to a mixture of deuterated species.

-

N-acetylation:

-

Dissolve DL-Tyrosine-d2 in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride while maintaining the pH between 8 and 10 with the addition of sodium hydroxide.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the solution with hydrochloric acid to precipitate the N-acetyl-DL-tyrosine-d2.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Enzymatic Resolution of N-acetyl-DL-tyrosine-d2

-

Enzyme Preparation: Use a commercially available immobilized D-aminoacylase. This enzyme will specifically hydrolyze the N-acetyl group from the D-enantiomer.

-

Reaction Setup:

-

Prepare a buffered solution (e.g., phosphate buffer, pH 7.5) and dissolve the N-acetyl-DL-tyrosine-d2.

-

Add the immobilized D-aminoacylase to the solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to track the formation of this compound and the consumption of N-acetyl-D-Tyrosine-d2.

-

Reaction Termination and Product Separation:

-

Once the reaction is complete, remove the immobilized enzyme by filtration.

-

Adjust the pH of the filtrate to the isoelectric point of tyrosine (around 5.7) to precipitate the this compound.

-

Collect the this compound by filtration. The unreacted N-acetyl-L-Tyrosine-d2 will remain in the solution.

-

The N-acetyl-L-Tyrosine-d2 can be recovered from the filtrate by acidification and extraction, and can be hydrolyzed to L-Tyrosine-d2 if desired.

-

Mandatory Visualization: Synthesis Workflow

In-Depth Technical Guide on the Stability and Storage of D-Tyrosine-d2

For Researchers, Scientists, and Drug Development Professionals

Overview of D-Tyrosine-d2 Stability

This compound, a deuterated form of the non-essential amino acid D-Tyrosine, is primarily used as an internal standard in mass spectrometry-based applications for the accurate quantification of tyrosine. Its stability is a critical factor for ensuring the reliability of experimental results. Like its non-deuterated analog, this compound is susceptible to degradation under various environmental conditions, including exposure to light, extreme pH, high temperatures, and oxidizing agents.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers and general knowledge of amino acid stability.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Additional Recommendations |

| Solid (Neat) | -20°C | Store in a tightly sealed container, protected from light and moisture. |

| In Solution | ||

| Aqueous Buffer | -20°C for short-term (days to weeks) | Use of sterile, high-purity water or buffer at a neutral to slightly acidic pH (6.0-7.4) is advised. Aliquot into single-use volumes to avoid freeze-thaw cycles.[1] |

| Organic Solvent | -80°C for long-term (months) | Ensure the solvent is of high purity and suitable for the intended application. |

Stability Profile under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific quantitative data for this compound is scarce, the following sections summarize the expected degradation behavior based on studies of L-Tyrosine.

pH-Dependent Stability

Tyrosine exhibits pH-dependent stability, being more susceptible to degradation under strongly acidic or alkaline conditions. The phenolic hydroxyl group and the amino acid functionality are the primary sites for pH-mediated reactions. Extreme pH values should be avoided during long-term storage of solutions.[1]

Table 2: Inferred pH Stability of this compound in Solution

| pH Condition | Expected Stability | Potential Degradation Pathways |

| Acidic (pH < 3) | Moderate to Low | Halogenation can occur in the presence of high concentrations of acids like HCl. |

| Neutral (pH 6.0-7.4) | High | Minimal degradation expected. This is the recommended pH range for storage of solutions.[1] |

| Alkaline (pH > 9) | Moderate to Low | Increased susceptibility to oxidation. |

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of tyrosine. The primary mechanism involves the formation of reactive oxygen species (ROS) that can lead to the formation of various photo-oxidation products. Deuteration has been shown to enhance the photostability of other amino acids, such as tryptophan, suggesting a similar protective effect for this compound.

Table 3: Inferred Photostability of this compound

| Light Condition | Expected Stability | Major Photodegradation Products |

| UV Light | Low | Dimerization to form dityrosine, and oxidation to form 3,4-dihydroxyphenylalanine (DOPA). |

| Visible Light | Moderate | Degradation is slower but can be accelerated in the presence of photosensitizers. |

| Darkness | High | Recommended for storage to prevent photodegradation. |

Thermal Stability

Elevated temperatures accelerate the rate of chemical degradation. Solid this compound is generally stable at ambient temperatures for short periods, but long-term storage at elevated temperatures should be avoided. Solutions of this compound are more susceptible to thermal degradation.

Table 4: Inferred Thermal Stability of this compound

| Temperature | Form | Expected Stability |

| -20°C to 4°C | Solid & Solution | High |

| Room Temperature | Solid | Stable for short-term handling. |

| Room Temperature | Solution | Gradual degradation can occur over time. |

| > 40°C | Solid & Solution | Increased rate of degradation. |

Oxidative Stability

This compound is susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species. The phenolic ring is the primary site of oxidation.

Table 5: Inferred Oxidative Stability of this compound

| Oxidative Stressor | Expected Stability | Major Oxidation Products |

| Hydrogen Peroxide | Low | Dityrosine, DOPA |

| Air (Oxygen) | Moderate | Slow oxidation over time, accelerated by light and high pH. |

| Metal Ions | Low | Can catalyze oxidation reactions. |

Degradation Pathways

The primary degradation pathways for tyrosine involve oxidation and photodegradation, leading to the formation of key products such as dityrosine and DOPA. The deuteration in this compound is expected to slow down these degradation processes due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for D-Tyrosine-d2

For Researchers, Scientists, and Drug Development Professionals

The Imperative of High Isotopic Purity

Deuterated compounds are invaluable tools in modern research, offering a subtle yet powerful means to track molecules and improve the pharmacokinetic profiles of drugs. However, the presence of unlabeled or partially deuterated isotopic impurities can significantly compromise their utility. In quantitative bioanalysis, low isotopic purity in a deuterated internal standard can lead to an overestimation of the analyte concentration.[1] For deuterated drugs, isotopic impurities can affect both safety and potency due to differences in metabolic pathways and kinetic isotope effects.[2]

Therefore, establishing stringent isotopic purity requirements is paramount. While specific thresholds can vary based on the application, a general consensus for high-quality deuterated standards prevails in the scientific community.

| Application | Recommended Minimum Isotopic Purity | Key Considerations |

| Internal Standard for Non-Clinical Research | >95% | To ensure accurate quantification in preclinical studies and in vitro assays. |

| Internal Standard for Clinical Bioanalysis | >98% (ideally >99%) | Minimizes interference from the unlabeled analyte, crucial for sensitive assays in complex biological matrices. The proportion of the unlabeled isotopologue should ideally be less than 2%.[3] |

| Metabolic Tracer Studies | >99% | High enrichment is necessary to accurately trace the metabolic fate of the deuterated molecule without significant interference from endogenous, unlabeled counterparts. |

| Deuterated Drug Substance (API) | >99% | As a component of a therapeutic agent, the highest possible isotopic purity is required to ensure consistent efficacy and safety. Lower isotopologues may be considered part of the API's distribution profile rather than impurities.[4] |

Deciphering Isotopic Purity: Key Analytical Techniques

The determination of isotopic purity for D-Tyrosine-d2 relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides unique and complementary information regarding the isotopic composition of the compound.

Mass Spectrometry: Quantifying Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). By precisely measuring the mass-to-charge ratio of the ions, HRMS can distinguish between D-Tyrosine-d0, D-Tyrosine-d1, and this compound species.

Experimental Protocol: LC-MS/MS for Isotopic Purity Assessment

This protocol outlines a general procedure for the analysis of this compound isotopic purity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration.

-

For analysis in a biological matrix (e.g., plasma), a protein precipitation step is typically required. To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of amino acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution should be developed to achieve good chromatographic separation of D-Tyrosine from any potential interferences.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for tyrosine.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is ideal for resolving the different isotopologues. A triple quadrupole mass spectrometer can also be used in full scan mode.

-

Data Acquisition: Acquire full scan mass spectra to observe the isotopic cluster of the D-Tyrosine molecular ion.

-

Data Analysis: Integrate the peak areas of the different isotopic peaks (d0, d1, d2, etc.) in the mass spectrum. The isotopic purity is calculated as the percentage of the desired deuterated species (d2) relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Confirmation and Quantification

NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and providing an independent measure of isotopic enrichment. Both proton (¹H) and deuterium (²H) NMR are employed for this purpose.

Experimental Protocol: NMR for Isotopic Purity and Positional Analysis

1. Sample Preparation:

-

Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to achieve a concentration suitable for NMR analysis (typically 1-10 mg/mL).

2. ¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The degree of deuteration is determined by the reduction or complete disappearance of the proton signal at the deuterated position(s) relative to the integral of a non-deuterated proton signal within the molecule.

-

For quantitative ¹H NMR (qNMR), a certified reference standard with a known concentration is added to the sample to allow for the absolute quantification of the residual protonated species. For accurate quantification, a sufficient signal-to-noise ratio (at least 250:1 for <1% error) is required.[5]

3. ²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

The presence of a signal in the ²H NMR spectrum at the chemical shift corresponding to the deuterated position provides direct confirmation of deuterium incorporation at that site.

Visualizing Key Concepts and Workflows

To further elucidate the critical aspects of isotopic purity, the following diagrams, generated using the Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships.

Conclusion

The isotopic purity of this compound is a critical parameter that underpins its successful application in research and drug development. A thorough understanding of the purity requirements for different applications, coupled with robust analytical methods for its verification, is essential for generating high-quality, reliable data. By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this compound as a powerful tool in their scientific endeavors, ensuring the integrity and validity of their findings.

References

The Role of D-Tyrosine-d2 in Neurotransmitter Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of D-Tyrosine-d2 as a stable isotope tracer in the study of neurotransmitter systems. While the direct use of this compound is an emerging area, this document synthesizes established principles of stable isotope tracing, known metabolic pathways of both L-Tyrosine and D-Tyrosine, and current analytical methodologies to present a comprehensive framework for its potential use. This guide is intended to equip researchers with the foundational knowledge to design, execute, and interpret experiments utilizing this compound for novel insights into neurotransmitter dynamics.

Introduction: The Rationale for Using this compound

The study of neurotransmitter synthesis, release, and metabolism is fundamental to understanding brain function and pathology. Stable isotope tracers offer a powerful method to dynamically track these processes in vivo. L-Tyrosine is the natural precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1][2] The rate of catecholamine synthesis can be influenced by the availability of L-Tyrosine, making it a critical control point in neurotransmission.[1][2]

The introduction of a deuterated isotopologue, such as this compound, provides a valuable tool for several reasons:

-

Tracing Metabolic Fates: By replacing two hydrogen atoms with deuterium, this compound can be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This allows for the precise tracking of its conversion into various metabolites.

-

Investigating Alternative Pathways: Unlike L-Tyrosine, which is primarily metabolized via the catecholamine synthesis pathway, D-amino acids are substrates for D-amino acid oxidase (DAAO).[3] this compound can therefore be used to probe the activity of this alternative metabolic route, which is of significant interest in neuropsychiatric research.

-

Non-Radioactive and Biocompatible: As a stable isotope, deuterium is non-radioactive, making this compound safe for use in a wide range of experimental settings, including preclinical and potentially clinical studies.

This guide will detail the metabolic pathways of interest, propose experimental protocols for tracer studies, and present the necessary analytical techniques for quantifying this compound and its metabolites.

Metabolic Pathways of Interest

The utility of this compound as a tracer lies in its potential to enter two distinct and important metabolic pathways.

The L-Tyrosine Pathway: Catecholamine Synthesis

In the canonical pathway, L-Tyrosine is converted to L-DOPA by tyrosine hydroxylase (TH), which is the rate-limiting step in catecholamine synthesis. L-DOPA is then decarboxylated to form dopamine. In noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine and epinephrine, respectively. The synthesis of these neurotransmitters is tightly regulated, in part by the activity of presynaptic D2 autoreceptors, which can inhibit tyrosine hydroxylase activity.

dot

Caption: Catecholamine synthesis pathway originating from L-Tyrosine.

The D-Tyrosine Pathway: D-Amino Acid Oxidase (DAAO) Metabolism

D-amino acids in mammals are primarily metabolized by the FAD-containing enzyme D-amino acid oxidase (DAAO). This enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide. Human DAAO exhibits a broad substrate specificity but shows a preference for neutral, hydrophobic D-amino acids. Notably, D-Tyrosine is a substrate for which human DAAO shows the highest maximal activity among aromatic D-amino acids. Therefore, administering this compound would allow for the direct measurement of DAAO activity in vivo by tracking the appearance of its deuterated α-keto acid product.

dot

Caption: Metabolic pathway of this compound via D-Amino Acid Oxidase (DAAO).

Quantitative Data from Related Studies

While direct quantitative data for this compound tracer studies are not yet widely available in the literature, data from studies using related compounds can inform experimental design and expected outcomes.

Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO)

The following table summarizes the apparent kinetic parameters of hDAAO with various D-amino acid substrates. This data is crucial for predicting the metabolic fate of this compound and for designing experiments to measure DAAO activity.

| Substrate | kcat (s-1) | Km (mM) | kcat/Km (s-1M-1) |

| D-Tyrosine | 12.5 | 1.1 | 11364 |

| D-Phenylalanine | 10.8 | 0.8 | 13500 |

| D-Tryptophan | 9.2 | 0.6 | 15333 |

| D-Alanine | 5.0 | 1.8 | 2778 |

| D-Serine | 1.5 | 4.7 | 319 |

| D-Cysteine | 1.1 | 0.05 | 22000 |

Data adapted from Molla et al., 2006 and Sacchi et al., 2012 as cited in. Assays were performed at 25°C and pH 8.5.

Plasma Tyrosine Concentrations Following Oral Administration

Studies on L-Tyrosine administration provide a basis for dosing and timing in future this compound experiments. The following table shows peak plasma concentrations after oral administration of L-Tyrosine in older adults.

| L-Tyrosine Dose (mg/kg body weight) | Peak Plasma Concentration (µmol/L) (Mean ± SEM) | Time to Peak (minutes) |

| 100 | 180 ± 15 | ~120 |

| 150 | 280 ± 20 | ~150 |

| 200 | 380 ± 25 | ~180 |

Data are illustrative and based on findings reported in van de Rest et al., 2017.

Experimental Protocols

The following sections outline proposed methodologies for conducting neurotransmitter studies using this compound. These protocols are synthesized from established practices in stable isotope tracing and studies with related compounds.

General Experimental Workflow

A typical stable isotope tracer experiment using this compound would follow the workflow depicted below.

dot

Caption: General experimental workflow for a this compound tracer study.

This compound Administration

Based on studies with L-Tyrosine, an oral dose of 100-150 mg/kg of body weight is a reasonable starting point for human studies.

-

Vehicle: this compound can be mixed with a palatable vehicle such as yogurt or juice to improve tolerance.

-

Fasting: Subjects should be in a fasted state (e.g., overnight fast) to ensure consistent absorption.

-

Timing: Cognitive and physiological measurements, as well as biological sampling, should be timed to coincide with the expected peak plasma concentrations, typically 90-180 minutes post-ingestion.

-

Intravenous Administration: For more precise control over bioavailability and to bypass first-pass metabolism, intravenous infusion can be employed, particularly in preclinical models.

Sample Collection and Preparation

-

Plasma: Blood samples should be collected at multiple time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes) into EDTA-containing tubes. Plasma should be separated by centrifugation and immediately frozen at -80°C.

-

Microdialysis (Preclinical): For direct measurement of neurotransmitters and their metabolites in specific brain regions, in vivo microdialysis is the gold standard. Probes should be implanted in the target brain region (e.g., striatum, prefrontal cortex). Dialysate samples should be collected in timed fractions and can be stabilized with an antioxidant solution (e.g., ascorbic acid) before freezing.

-

Sample Preparation for Mass Spectrometry:

-

Protein Precipitation: Thaw samples on ice. Add a cold organic solvent (e.g., acetonitrile or methanol) containing internal standards to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

-

Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to improve chromatographic separation and ionization efficiency.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its deuterated metabolites.

-

Chromatography: A reverse-phase C18 column is typically used for the separation of amino acids and catecholamines. For the specific differentiation of D- and L-isomers, a chiral column would be required.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity.

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound, deuterated dopamine, deuterated DOPAC, and the deuterated α-keto acid product of DAAO. For example:

-

This compound: A hypothetical transition would be based on the mass increase from deuterium labeling.

-

Deuterated Dopamine: The transition would be shifted by +2 m/z units compared to endogenous dopamine.

-

-

-

Quantification: Absolute concentrations are determined by comparing the peak areas of the deuterated analytes to those of their corresponding stable isotope-labeled internal standards.

Potential Applications and Future Directions

The use of this compound as a metabolic tracer opens up several avenues for research:

-

Assessing DAAO Activity in Neurological Disorders: Altered DAAO activity has been implicated in conditions such as schizophrenia. This compound could provide a direct in vivo measure of enzyme function in patients and preclinical models.

-

Investigating the Blood-Brain Barrier Transport of D-Amino Acids: By measuring the appearance of this compound in the central nervous system, its transport across the blood-brain barrier can be characterized.

-

Probing the "Alternative" Catecholamine Synthesis Pathway: While less efficient, D-Tyrosine can be converted to L-DOPA. The use of this compound could help to quantify the contribution of this pathway to the overall catecholamine pool under various physiological and pathological conditions.

-

Deuterium Metabolic Imaging (DMI): Advances in magnetic resonance spectroscopy have enabled Deuterium Metabolic Imaging (DMI), a non-invasive technique to map the metabolic fate of deuterated substrates like glucose. Future developments could potentially adapt this technology for this compound, allowing for the spatial mapping of its metabolism in the brain.

References

The Potential of D-Tyrosine-d2 as a Precursor in Dopamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential utility of D-Tyrosine-d2 as a precursor for dopamine synthesis. While the canonical pathway for dopamine production exclusively utilizes L-Tyrosine, emerging evidence suggests the existence of an alternative route involving D-amino acids. This document elucidates this alternative pathway, focusing on the enzymatic conversion of D-Tyrosine to intermediates that can enter the dopamine synthesis cascade. We present a comprehensive overview of the key enzymes involved, summarize available quantitative data on their kinetics, and provide detailed experimental protocols for investigating these processes. Furthermore, this guide includes mandatory visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms. This information is intended to serve as a valuable resource for researchers and professionals in drug development exploring novel strategies to modulate dopamine levels in the brain.

Introduction: The Canonical Dopamine Synthesis Pathway

Dopamine, a critical catecholamine neurotransmitter, plays a pivotal role in motor control, motivation, reward, and cognitive function. Its synthesis in the brain primarily originates from the amino acid L-Tyrosine.[1][2][3][4] This established pathway, as depicted below, involves two key enzymatic steps:

-

Hydroxylation of L-Tyrosine: The enzyme Tyrosine Hydroxylase (TH) catalyzes the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in dopamine synthesis and is tightly regulated.[1]

-

Decarboxylation of L-DOPA: Aromatic L-Amino Acid Decarboxylase (AADC) subsequently converts L-DOPA into dopamine.

```dot digraph "Canonical Dopamine Synthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

L_Tyrosine [label="L-Tyrosine"]; L_DOPA [label="L-DOPA"]; Dopamine [label="Dopamine"];

L_Tyrosine -> L_DOPA [label=" Tyrosine\n Hydroxylase (TH) ", fontcolor="#34A853"]; L_DOPA -> Dopamine [label=" Aromatic L-Amino Acid\n Decarboxylase (AADC) ", fontcolor="#34A853"]; }

4.1.3. Detailed Methodologies

-

Stereotaxic Surgery and Microdialysis:

-

Anesthetize the animal and secure it in a stereotaxic frame.

-

Implant a guide cannula into the brain region of interest (e.g., striatum).

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples.

-

Administer this compound. For systemic administration, an intraperitoneal injection can be used. For local administration, include this compound in the aCSF perfusion solution (reverse dialysis).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

-

-

Sample Analysis by LC-MS/MS:

-

To each dialysate sample, add a known concentration of deuterated internal standards for dopamine, L-DOPA, and other relevant metabolites.

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both the deuterated and non-deuterated forms of the analytes of interest.

-

Conclusion and Future Directions

The exploration of this compound as a potential precursor for dopamine synthesis opens up new avenues for therapeutic intervention in dopamine-related disorders. The existence of an alternative pathway, initiated by D-amino acid oxidase and potentially linked to the canonical pathway via tyrosine aminotransferase, provides a novel target for drug development. The use of deuterated D-Tyrosine allows for the precise tracing of its metabolic fate and its contribution to the dopamine pool, offering a powerful tool for in vivo studies.

Future research should focus on:

-

Definitive Elucidation of the Pathway: Further investigation is required to unequivocally confirm the conversion of HPPA to L-Tyrosine in the brain and to identify the specific aminotransferases involved.

-

Quantitative Flux Analysis: Detailed studies are needed to quantify the flux of this compound through this alternative pathway and to determine its relative contribution to the overall dopamine pool under various physiological and pathological conditions.

-

Pharmacological Modulation: The enzymes DAAO and TAT represent potential targets for pharmacological intervention to modulate the conversion of D-Tyrosine to dopamine precursors.

By addressing these key areas, the scientific community can fully assess the therapeutic potential of this compound and pave the way for the development of innovative treatments for a range of neurological and psychiatric disorders.

References

The Deuterium Switch: An In-depth Technical Guide to the Applications of Deuterated Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates represents a paradigm shift in modern medicinal chemistry. This "deuterium switch" is not merely an isotopic substitution but a sophisticated tool to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. By leveraging the kinetic isotope effect (KIE), researchers can significantly alter a drug's metabolic fate, leading to enhanced therapeutic profiles. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterated compounds in drug discovery, offering a technical resource for scientists and researchers in the pharmaceutical industry.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of deuteration's utility in drug discovery lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond due to deuterium's greater mass.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[2] This is particularly relevant for metabolic pathways mediated by enzymes like the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs.[3]

By strategically replacing hydrogen atoms at known sites of metabolism ("soft spots") with deuterium, the rate of metabolic breakdown can be attenuated. This can lead to a cascade of favorable pharmacokinetic changes, including:

-

Increased drug exposure (AUC): A longer duration of the drug in the systemic circulation.[4]

-

Lower peak plasma concentrations (Cmax): A more sustained release profile.[4]

-

Longer half-life (t½): Reduced dosing frequency and improved patient compliance.

-

Altered metabolite profiles: Potentially reducing the formation of toxic or inactive metabolites.

Quantitative Impact on Pharmacokinetics: A Comparative Analysis

The therapeutic advantages of deuteration are best illustrated by comparing the pharmacokinetic (PK) parameters of deuterated drugs with their non-deuterated (protiated) counterparts. The following tables summarize key PK data for several deuterated compounds, some of which have received regulatory approval.

| Drug Pair | Parameter | Protium Analog Value | Deuterium Analog Value | Fold Change | Reference(s) |

| Tetrabenazine vs. Deutetrabenazine | t½ (total active metabolites) | ~5 hours | ~9-11 hours | ~2x increase | |

| AUC (total active metabolites) | Lower | Higher | ~2x increase | ||

| Dosing Frequency | Three times daily | Twice daily | Reduced | ||

| Ivacaftor vs. Deutivacaftor (CTP-656) | t½ | ~12 hours | ~15.9 hours | 1.3x increase | |

| In vitro metabolic stability | Lower | Markedly enhanced | - | ||

| Enzalutamide vs. HC-1119 | Steady-state plasma concentration | 160 mg dose | Achieved with 80 mg dose | Dose reduction | |

| Ruxolitinib vs. CTP-543 (Deuruxolitinib) | Half-life | ~3 hours | ~3.3 hours | Similar | |

| Exposure (AUC) | Lower | Increased with dose | - | ||

| Pioglitazone vs. PXL065 | Exposure to (R)-pioglitazone | Lower | Higher | - | |

| PPARγ activity | Present | Little to none | Reduced | ||

| Sorafenib vs. Donafenib | Overall Survival (in HCC) | 10.3 months | 12.1 months | Improved | |

| Grade ≥3 adverse events | 50% | 38% | Reduced |

Visualizing the Impact: Metabolic Pathways and Experimental Workflows

Visual representations are crucial for understanding the complex processes involved in drug metabolism and the experimental procedures used to evaluate them. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

Signaling Pathway: The Metabolism of Tetrabenazine vs. Deutetrabenazine

The metabolism of tetrabenazine is a prime example of how deuteration can alter a drug's fate. Both tetrabenazine and its deuterated analog, deutetrabenazine, are metabolized to active metabolites, α- and β-dihydrotetrabenazine (HTBZ). However, the subsequent O-demethylation of these active metabolites by the CYP2D6 enzyme is significantly slowed in the deuterated version, leading to a longer half-life of the active moieties.

Caption: Metabolic pathways of tetrabenazine and deutetrabenazine.

Experimental Workflow: In Vitro Metabolic Stability Assay

The in vitro metabolic stability assay is a cornerstone experiment in drug discovery to assess a compound's susceptibility to metabolism. This workflow outlines the key steps in a typical assay using liver microsomes.

Caption: Workflow for an in vitro metabolic stability assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide illustrative protocols for the synthesis of a deuterated compound and the assessment of its metabolic stability.

Synthesis of a Deuterated Compound: Deuterated Celecoxib ([²H₄] Celecoxib)

This protocol describes the synthesis of a deuterated analog of celecoxib, a selective COX-2 inhibitor, as an example of how deuterium can be incorporated into a drug molecule.

Materials:

-

[²H₄] 4-Acetamidobenzenesulfonyl chloride

-

Ammonia

-

Hydrochloric acid

-

Sodium nitrite

-

Sodium sulfite

-

1-(4-Tolyl)-4,4,4-trifluorobutane-1,3-dione

-

Ethanol

-

Sodium hydroxide

-

Tetrabutylammonium permanganate

Procedure:

-

Amination: React [²H₄] 4-acetamidobenzenesulfonyl chloride with ammonia to produce [²H₄] 4-acetamidobenzenesulfonamide.

-

Hydrolysis: Hydrolyze the acetamido group of [²H₄] 4-acetamidobenzenesulfonamide using hydrochloric acid to yield [²H₄] 4-aminobenzenesulfonamide.

-

Diazotization: Convert the amino group of [²H₄] 4-aminobenzenesulfonamide to a diazonium salt using sodium nitrite in the presence of hydrochloric acid.

-

Reduction: Reduce the diazonium salt with sodium sulfite to form the corresponding hydrazine.

-

Cyclization: React the hydrazine with 1-(4-tolyl)-4,4,4-trifluorobutane-1,3-dione in ethanol to form [²H₄] celecoxib.

-

Purification: Purify the crude [²H₄] celecoxib by recrystallization or column chromatography.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog.

Objective: To determine the rate of disappearance of the test compounds when incubated with human liver microsomes, a source of drug-metabolizing enzymes.

Materials:

-

Test compound (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Incubator or shaking water bath set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Prepare stock solutions of the test compounds (deuterated and non-deuterated) in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

Pre-warm the master mix and the HLM suspension to 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound to the pre-warmed master mix to a final concentration of 1 µM.

-

Immediately add the HLM suspension to start the incubation.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quenching:

-

Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction and precipitate the proteins.

-

-

Sample Processing:

-

Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Compare the calculated half-lives of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.

-

Conclusion and Future Directions

The application of deuterium in drug discovery has evolved from a niche strategy to a mainstream approach for optimizing drug candidates. The successful development and approval of deuterated drugs like deutetrabenazine and deucravacitinib underscore the clinical and commercial viability of this technology. As our understanding of drug metabolism and the tools for isotopic labeling continue to advance, we can expect to see a wider application of deuteration in both "deuterium switch" approaches for existing drugs and the de novo design of novel therapeutics. The future of deuterated pharmaceuticals holds the promise of safer, more effective, and more patient-friendly medicines.

References

Methodological & Application

Application Notes and Protocols for D-Tyrosine-d2 in Quantitative Proteomics and Metabolomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative proteomics and metabolomics, accuracy and reproducibility are paramount. Stable isotope-labeled compounds are indispensable tools for achieving precise quantification of analytes in complex biological matrices. D-Tyrosine-d2, a deuterated form of the D-isomer of tyrosine, serves as an excellent internal standard for the accurate measurement of D-Tyrosine and its metabolites by mass spectrometry.

Unlike L-amino acids, which are incorporated into proteins during synthesis, D-amino acids are not typically integrated into the proteome via ribosomal translation. Consequently, the application of this compound in proteomics is not for metabolic labeling in the traditional sense (e.g., SILAC), but rather as a spike-in internal standard for targeted quantitative analysis of free D-Tyrosine. The presence and concentration of D-amino acids in biological systems are of growing interest due to their potential roles in physiological and pathological processes.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of D-Tyrosine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Quantitative Analysis using Stable Isotope-Labeled Internal Standards

The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry. A known amount of the labeled standard (this compound) is added to a biological sample containing the unlabeled analyte of interest (D-Tyrosine). The labeled standard and the native analyte are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.

The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the deuterium labeling. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively corrects for sample loss during preparation and variations in instrument response.

Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of D-Tyrosine using this compound as an internal standard is depicted below. This process involves sample preparation, the addition of the internal standard, chromatographic separation, and mass spectrometric detection.

Caption: General workflow for targeted quantitative analysis using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: Quantification of D-Tyrosine in Human Urine

This protocol is adapted from established methods for the analysis of tyrosine and its derivatives in biological fluids.

1. Materials and Reagents

-

D-Tyrosine (analyte standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine samples

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

LC-MS/MS system (equipped with an electrospray ionization source)

2. Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Tyrosine in a known volume of 0.1% formic acid in water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of 0.1% formic acid in water.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with 0.1% formic acid in water to cover the expected concentration range in the samples.

-

Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of, for example, 1 µg/mL in 0.1% formic acid in water.

3. Sample Preparation

-

Thaw frozen urine samples on ice.

-

Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

To 100 µL of the urine supernatant, add 10 µL of the internal standard working solution (this compound).

-

Vortex mix for 30 seconds.

-

Protein Precipitation (for plasma/serum): Add 300 µL of ice-cold acetonitrile or methanol. Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE) for Urine (Optional, for sample cleanup):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the urine sample (spiked with internal standard).

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The following is an example of LC-MS/MS conditions. These should be optimized for the specific instrument and column used.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

D-Tyrosine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion of the standard)

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion of the standard)

-

-

Optimize collision energy and other MS parameters for each transition.

-

Application Notes and Protocols for D-Tyrosine-d2 Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics. An emerging variation of this method involves the use of deuterated amino acids, such as D-Tyrosine-d2, to trace and quantify protein turnover, post-translational modifications, and metabolic pathways. D-Tyrosine, the D-isomer of L-Tyrosine, can be incorporated into cellular proteins, and its deuterated form (this compound) serves as a stable isotope tracer for mass spectrometry-based analysis. This application note provides a detailed protocol for the metabolic labeling of mammalian cells in culture using this compound.